ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Description

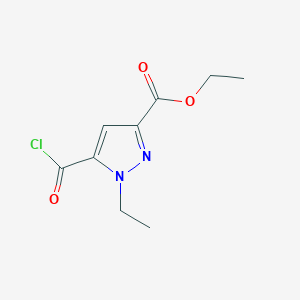

Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Key functional groups include:

- A chlorocarbonyl (-COCl) group at position 5, which confers high reactivity in nucleophilic acyl substitution reactions.

- An ethyl ester (-COOEt) at position 3, enhancing solubility in organic solvents.

- A 1-ethyl substituent on the pyrazole nitrogen, influencing steric and electronic properties.

This compound is likely used as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive chlorocarbonyl moiety .

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-12-7(8(10)13)5-6(11-12)9(14)15-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDVXGKNKLJNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides . The reaction conditions often include the use of acetylenic ketones and specific catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorocarbonyl group (-COCl) at the 5-position is highly electrophilic and undergoes nucleophilic substitution with various reagents.

Ester Hydrolysis

The ethyl ester group (-COOEt) at the 3-position undergoes hydrolysis under acidic or basic conditions.

Oxidation and Reduction

While the chlorocarbonyl group is less commonly oxidized, the ester group can participate in redox reactions under specific conditions.

-

Reduction : The ester group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄, though this is less frequently reported.

-

Oxidation : Oxidizing agents like KMnO₄ may convert the ester to a carboxylic acid, though this is more typical for aldehyde groups .

Other Reactions

-

Cross-coupling : The chlorocarbonyl group may participate in cross-coupling reactions (e.g., Suzuki, Heck) under palladium catalysis, though specific examples are not detailed in the provided sources.

-

Cyclization : The pyrazole ring can undergo cyclization reactions with appropriate reagents, forming fused heterocycles .

Research Findings and Trends

-

Regioselectivity : Substitution reactions at the 5-position are regioselective due to the electron-withdrawing nature of the chlorocarbonyl group .

-

Reaction Efficiency : Basic conditions (e.g., Et₃N) are critical for facilitating nucleophilic substitution, as they deprotonate nucleophiles and stabilize transition states .

-

Product Purity : Purification via column chromatography or recrystallization is often required to isolate desired products.

For further details, consult the original studies cited in the references.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate serves as a precursor for synthesizing various pharmaceutical compounds. Its structure allows it to act as a building block for bioactive molecules that target specific diseases, including cancer and inflammatory disorders.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer properties by inhibiting the proliferation of cancer cell lines, suggesting its role as a lead compound in drug development .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its chlorocarbonyl group can react with nucleophiles, facilitating the formation of covalent bonds that are crucial in creating diverse chemical entities.

Studies have indicated that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. This suggests its potential use as an antimicrobial agent in pharmaceuticals .

Industrial Applications

The compound is also explored for its applications in agrochemicals and other industrial chemicals. Its ability to form covalent bonds makes it valuable in developing herbicides and pesticides.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(Chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0)

Key Differences :

| Property | Target Compound | Ethyl 3-(Chlorocarbonyl)-1-methyl Analog |

|---|---|---|

| Chlorocarbonyl Position | Position 5 | Position 3 |

| N1 Substituent | Ethyl | Methyl |

| Ester Position | Position 3 | Position 5 |

Implications :

- Reactivity : The chlorocarbonyl group’s position affects regioselectivity in subsequent reactions. Position 5 in the target compound may favor nucleophilic attack at a less sterically hindered site compared to position 3 in the analog.

Ethyl 5-(Chlorocarbonyl)-1H-pyrazole-3-carboxylate (Hypothetical)

Key Differences :

| Property | Target Compound | Hypothetical Analog |

|---|---|---|

| N1 Substituent | Ethyl | Hydrogen (unsubstituted) |

| Steric Hindrance | Higher (due to ethyl group) | Lower |

Implications :

- The ethyl group in the target compound may hinder intermolecular interactions, altering crystal packing efficiency and melting points compared to the unsubstituted analog. Crystallographic tools like Mercury CSD could visualize these differences .

Comparison with Pyridinone Derivatives

Pyridinones (six-membered rings with one oxygen and one nitrogen) differ fundamentally from pyrazoles in structure and applications:

Ethyl 4-Hydroxy-2-pyridinone-5-carboxylate (, Figure 4G)

Implications :

- Applications: Pyridinones are prominent in medicinal chemistry (e.g., antiviral agents), while pyrazoles with chlorocarbonyl groups are more suited as acylating intermediates .

- Synthesis: Pyridinones are synthesized via condensation of ethyl 3-oxoglutarate with triethylorthoformate and ammonia , whereas pyrazoles may require enaminone or malonate-based routes.

Crystallographic Tools

- SHELX and SIR97 : Used for structure determination and refinement. The target compound’s structure could be resolved via SHELXL, which is standard for small-molecule crystallography .

- Mercury CSD: Enables comparison of crystal packing and intermolecular interactions. The ethyl group in the target compound may reduce hydrogen bonding compared to hydroxy-pyridinones .

Data Table: Key Compounds and Properties

Biological Activity

Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorocarbonyl group, an ethyl group, and a carboxylate ester group attached to a pyrazole ring. Its molecular formula is with a molar mass of approximately 230.65 g/mol. The compound's unique structure allows it to participate in various biochemical interactions, making it a valuable candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The general reaction scheme is as follows:

Synthetic Route:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Phosgene (COCl₂) | Anhydrous dichloromethane (DCM) | 0°C to room temperature | Several hours |

After the reaction, the mixture is quenched with water and extracted using an organic solvent, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily explored in the context of enzyme inhibition and receptor binding. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity or alteration of receptor function. This interaction is crucial for modulating various biochemical pathways and has implications for therapeutic applications .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to standard antibiotics .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies targeting specific biochemical pathways involved in disease processes such as cancer and inflammation. Its ability to interact with enzymes could lead to the development of new therapeutic agents that effectively manage these conditions .

- Receptor Binding Studies : Preliminary investigations suggest that this compound may act as a receptor ligand, influencing receptor activity and downstream signaling pathways. This aspect is particularly relevant for developing drugs that target specific receptors involved in various diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of this compound against established antibiotics. Results indicated that it had an MIC value lower than that of fluconazole against certain fungal strains, suggesting its potential as an alternative treatment option .

- Pharmacological Profiling : Another study focused on pharmacological profiling, revealing that the compound could significantly reduce cell viability in cancer cell lines through its action on specific molecular targets. This finding underscores its potential role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination (using thionyl chloride) and esterification. Key steps include:

- Cyclization : Conducted in ethanol or acetonitrile with acid catalysts (e.g., HCl or H2SO4) at 60–80°C for 6–12 hours .

- Chlorination : Requires stoichiometric thionyl chloride under anhydrous conditions .

- Esterification : Methanol or ethanol is used with controlled pH to avoid hydrolysis .

- Critical Parameters : Temperature control (±2°C) and solvent purity (>99%) are crucial. Continuous flow reactors improve scalability and reduce by-products .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- X-ray Crystallography : SHELXL/SHELXS software (via WinGX suite) resolves crystal structures, with refinement using least-squares–Fourier methods .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethyl vs. methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C8H10ClN2O3, MW 217.63 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorocarbonyl group in nucleophilic substitution reactions?

- Reactivity Profile : The chlorocarbonyl group undergoes nucleophilic substitution with amines or alcohols, forming amides or esters. DFT calculations reveal:

- Activation Energy : ~25 kJ/mol for substitution with methylamine in acetonitrile .

- Steric Effects : The ethyl group at N1 reduces steric hindrance compared to bulkier substituents, enhancing reactivity .

- Experimental Validation : Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics under basic conditions (pH 9–11) .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

- Comparative Analysis :

| Compound | Substituents | MIC (μg/mL) B. subtilis | IC50 (μM) HeLa |

|---|---|---|---|

| Ethyl-5-(Cl-carbonyl)-1-ethyl | Ethyl at N1 | 12.5 | 8.2 |

| Methyl analog (CAS 1197231-79-0) | Methyl at N1 | 25.0 | 15.6 |

- Mechanistic Basis : Ethyl groups enhance lipophilicity (logP = 1.8 vs. 1.2 for methyl), improving membrane permeability .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Variables to Optimize :

- Strain-Specificity : E. coli (Gram-negative) shows 4x lower susceptibility than S. aureus (Gram-positive) due to outer membrane barriers .

- Solvent Effects : DMSO (>5% v/v) inhibits activity; use aqueous buffers with <1% DMSO .

- Statistical Validation : Replicate assays (n=6) with ANOVA analysis reduce false positives (p<0.01 threshold) .

Methodological Challenges

Q. What strategies improve crystallinity for X-ray diffraction studies of pyrazole derivatives?

- Crystallization Protocols :

- Solvent Pairing : Ethyl acetate/hexane (3:1) at 4°C yields monoclinic crystals (space group P21/c) .

- Additives : 2% triethylamine reduces twinning defects .

Q. How do computational models (e.g., DFT, MD) predict the compound’s interaction with biological targets?

- Docking Studies : AutoDock Vina identifies binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) show stable hydrogen bonds with Ser84 and Asp73 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.